![molecular formula C17H19FN2S B5718030 N-(4-fluorobenzyl)-N'-(4-isopropylphenyl)thiourea](/img/structure/B5718030.png)
N-(4-fluorobenzyl)-N'-(4-isopropylphenyl)thiourea
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Overview
Description
N-(4-fluorobenzyl)-N'-(4-isopropylphenyl)thiourea, commonly known as FBITU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBITU is a thiourea derivative that has been synthesized and studied for its unique properties and potential applications in drug discovery, cancer research, and material science.
Mechanism of Action
FBITU exerts its anti-cancer activity through multiple mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
FBITU has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has also been shown to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of FBITU is its potent anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of FBITU is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for research on FBITU. One potential area of research is the development of new anti-cancer drugs based on FBITU. Another potential area of research is the development of FBITU derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the full extent of FBITU's biochemical and physiological effects, as well as its potential applications in material science.
Synthesis Methods
FBITU can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzylamine with 4-isopropylphenyl isothiocyanate. The reaction results in the formation of FBITU, which can be further purified through various techniques such as recrystallization and column chromatography.
Scientific Research Applications
FBITU has been extensively studied for its potential applications in drug discovery and cancer research. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. FBITU has also been studied for its potential as a therapeutic agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2S/c1-12(2)14-5-9-16(10-6-14)20-17(21)19-11-13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCCBAXZWJHJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-[4-(propan-2-yl)phenyl]thiourea |
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